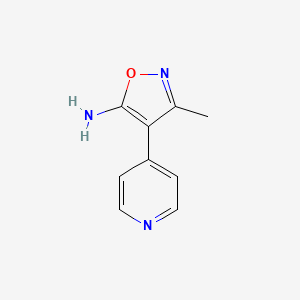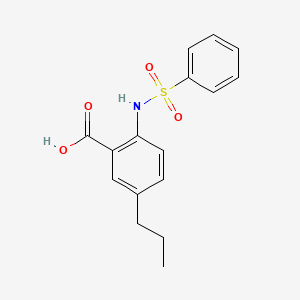![molecular formula C11H12N2O2 B15317623 4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines. The use of ammonium niobium oxalate (ANO) as a catalyst and PEG-400 as a solvent is crucial for achieving good yields and selectivity . The reaction time can be significantly reduced by using ultrasound as an alternative energy source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective catalysts, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the production of polymers and other materials.
作用機序
The mechanism by which 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar core structure and have comparable applications.
3-Aryl-2H-benzo[b][1,4]benzoxazin-2-ones: These are closely related and can be synthesized using similar methods.
Uniqueness
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
6-amino-4-prop-2-enyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h2-4,6H,1,5,7,12H2 |
InChIキー |
UHRPNSRHLHPYLW-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)

![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)
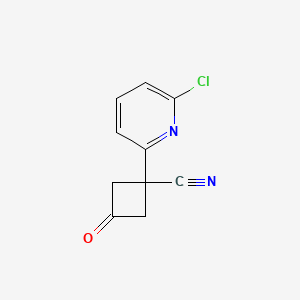
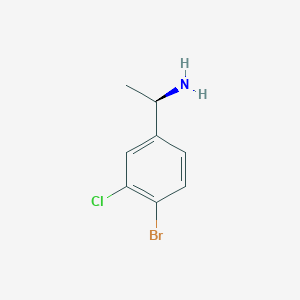
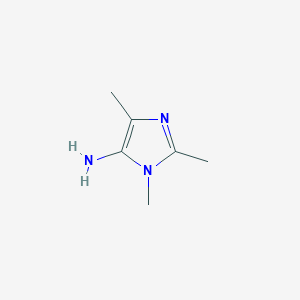
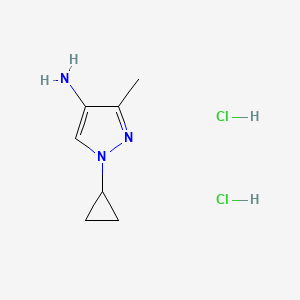

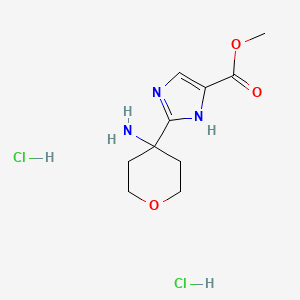
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
amine hydrochloride](/img/structure/B15317619.png)
